N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
The synthesis of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Formation of the pyridine ring: The pyrazole ring is then fused with a pyridine ring through cyclization reactions involving suitable reagents and catalysts.
Introduction of substituents: Various substituents, such as the ethyl, methyl, and methoxy groups, are introduced through alkylation, acylation, or other substitution reactions.
Final coupling: The final step involves coupling the pyrazolopyridine core with the carboxamide group using amide bond formation reactions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrazole or pyridine rings, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-ethylamine: This compound shares the pyrazole ring but lacks the pyridine ring and other substituents, making it less complex and potentially less versatile in its applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but different substituents, which may result in different chemical properties and reactivity.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid:
Properties
Molecular Formula |
C24H28N6O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-7-30-13-20(15(3)28-30)14(2)25-24(31)19-12-21(17-9-8-10-18(11-17)32-6)26-23-22(19)16(4)27-29(23)5/h8-14H,7H2,1-6H3,(H,25,31) |
InChI Key |
JFBJAXJOJSHFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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